2-(2-Hydroxyethyl)pyridine

Description

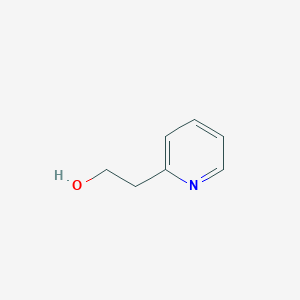

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGYBSJAZFGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044767 | |

| Record name | 2-(2-Pyridyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic; [HSDB] Liquid; [MSDSonline] | |

| Record name | 2-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol, chloroform; slightly soluble in ether | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.091 @ 25 °C/0 °C | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000703 [mmHg] | |

| Record name | 2-Pyridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-74-2 | |

| Record name | 2-Pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Pyridyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-PYRIDYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G94J9B8JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-7.8 °C | |

| Record name | 2-PYRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Methylpyridine and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Hydroxyethyl)pyridine, also known as 2-pyridineethanol, is a pivotal intermediate in the fine chemical and pharmaceutical industries. It serves as a precursor for the synthesis of various high-value compounds, including 2-vinylpyridine, the psychotropic agent thioridazine, and the antispasmodic tiquizium (B129165) bromide.[1] The most common and industrially significant method for its production is the condensation reaction between 2-methylpyridine (B31789) (2-picoline) and formaldehyde (B43269). This guide provides a comprehensive technical overview of this synthesis, detailing reaction mechanisms, various experimental protocols, and key process parameters. Quantitative data from notable patents and scientific literature are summarized for comparative analysis, and process diagrams are provided for enhanced clarity.

Reaction Mechanism and Stoichiometry

The synthesis of 2-(2-Hydroxyethyl)pyridine from 2-methylpyridine is a base- or acid-catalyzed aldol-type condensation reaction. The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated (or to react in its enamine-equivalent form), forming a nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate is then protonated to yield the final alcohol product.

The overall reaction is as follows:

C₅H₄N(CH₃) + CH₂O → C₅H₄N(CH₂CH₂OH)

The reaction is typically performed using either an aqueous solution of formaldehyde or paraformaldehyde, a solid polymer of formaldehyde, which depolymerizes under reaction conditions.[2][3]

References

An In-depth Technical Guide to 2-(2-Hydroxyethyl)pyridine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 2-(2-Hydroxyethyl)pyridine. The information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

2-(2-Hydroxyethyl)pyridine, also known as 2-pyridineethanol, is a heterocyclic compound with a pyridine (B92270) ring substituted at the second position with a hydroxyethyl (B10761427) group.[1][2] It is a hygroscopic, colorless to dark yellow liquid that is miscible with water and soluble in various organic solvents.[2][3][4]

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][5] |

| Molecular Weight | 123.15 g/mol | [1][5] |

| Appearance | Colorless to dark yellow liquid | [2][3] |

| Odor | Odorless | [3] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 235 - 238 °C @ 760 mmHg | [3] |

| 114-116 °C @ 9 mmHg | [4][5] | |

| Melting Point | -8 to -7 °C | [4] |

| Density | 1.090 - 1.093 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.536 - 1.537 | [4][5] |

| Vapor Pressure | 10 mbar @ 105 °C | [3] |

| Flash Point | 92 °C / 197.6 °F | [3] |

| Solubility | Soluble in water, chloroform (B151607) (slightly), and methanol (B129727) (slightly). | [2][4] |

| pKa (conjugate acid) | 5.31 | [1] |

Synthesis of 2-(2-Hydroxyethyl)pyridine

2-(2-Hydroxyethyl)pyridine is commonly synthesized through the reaction of 2-methylpyridine (B31789) (α-picoline) with formaldehyde.[6][7] Various catalysts and reaction conditions have been reported to optimize this process.

General Experimental Protocol for Synthesis

The following is a generalized procedure based on common synthetic routes. Specific reaction conditions may vary.

-

Reactant Charging: A reaction vessel is charged with 2-methylpyridine and a source of formaldehyde, such as paraformaldehyde.[7][8] An acidic or basic catalyst may be added.[7][8]

-

Solvent Addition: A suitable solvent, such as water or an organic solvent, is added to the mixture.[7]

-

Reaction: The mixture is heated under pressure for a specified duration.[7] Reaction progress can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated and purified, typically by distillation under reduced pressure to yield 2-(2-hydroxyethyl)pyridine as a clear liquid.[8]

Structure Elucidation

The structural confirmation of 2-(2-Hydroxyethyl)pyridine is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(2-Hydroxyethyl)pyridine in CDCl₃ typically exhibits signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl side chain.[9]

Typical ¹H NMR Data (90 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (Pyridine) |

| ~7.6 | Triplet of doublets | 1H | H4 (Pyridine) |

| ~7.1 | Multiplet | 2H | H3, H5 (Pyridine) |

| ~4.9 | Singlet (broad) | 1H | -OH |

| ~3.9 | Triplet | 2H | -CH₂-OH |

| ~3.0 | Triplet | 2H | Py-CH₂- |

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~136 | C4 (Pyridine) |

| ~123 | C5 (Pyridine) |

| ~121 | C3 (Pyridine) |

| ~61 | -CH₂-OH |

| ~40 | Py-CH₂- |

-

Sample Preparation: Approximately 5-10 mg of purified 2-(2-Hydroxyethyl)pyridine is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled single-pulse experiment is commonly employed. A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

-

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 123.15

-

Key Fragments: Fragmentation may involve the loss of the hydroxyl group, the entire hydroxyethyl side chain, or cleavage of the pyridine ring. Common fragments are observed at m/z values such as 106, 93, and 78.[1]

-

Sample Preparation: A dilute solution of 2-(2-Hydroxyethyl)pyridine is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Conditions: The injector temperature is typically set to 250-280 °C. The oven temperature program is optimized to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature. Helium is commonly used as the carrier gas.

-

MS Conditions: Electron ionization (EI) at 70 eV is a common ionization method. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300). The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).

-

Data Analysis: The resulting mass spectrum of the GC peak corresponding to 2-(2-Hydroxyethyl)pyridine is analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1570, ~1480, ~1435 | C=C and C=N stretching (pyridine ring) |

| ~1050 | C-O stretch (primary alcohol) |

-

Sample Preparation: For a liquid sample like 2-(2-Hydroxyethyl)pyridine, a thin film is prepared between two salt plates (e.g., KBr or NaCl). This is often referred to as a "neat" sample. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown sample suspected to be 2-(2-Hydroxyethyl)pyridine.

Safety and Handling

2-(2-Hydroxyethyl)pyridine is considered a combustible liquid and can cause skin and serious eye irritation.[3][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area, such as a fume hood.[3]

Applications

2-(2-Hydroxyethyl)pyridine is a metabolite of the drug Betahistine, which is used to treat vertigo.[4] It is also utilized as an intermediate in the synthesis of other compounds, including pharmaceuticals and vinyl pyridines.[1] In organic synthesis, it can be used as a protecting group for various functional groups.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 6. benchchem.com [benchchem.com]

- 7. zefsci.com [zefsci.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

Introduction

2-(2-Hydroxyethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its structural elucidation and characterization are paramount for its application in drug development and synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of 2-(2-Hydroxyethyl)pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(2-Hydroxyethyl)pyridine.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (Pyridine) |

| ~7.7 | Triplet of doublets | 1H | H4 (Pyridine) |

| ~7.2 | Doublet | 1H | H3 (Pyridine) |

| ~7.1 | Triplet | 1H | H5 (Pyridine) |

| ~3.9 | Triplet | 2H | -CH2-OH |

| ~3.0 | Triplet | 2H | Pyridine-CH2- |

| Variable | Singlet (broad) | 1H | -OH |

Solvent: CDCl3. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~136 | C4 (Pyridine) |

| ~123 | C3 (Pyridine) |

| ~121 | C5 (Pyridine) |

| ~61 | -CH2-OH |

| ~40 | Pyridine-CH2- |

Solvent: CDCl3. Reference: CDCl3 at 77.16 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3350-3400 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1570, ~1480, ~1435 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 123 | High | [M]+ (Molecular Ion) |

| 106 | Moderate | [M - OH]+ |

| 93 | High | [M - CH2O]+ |

| 78 | Moderate | [C5H4N]+ (Pyridinium cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 2-(2-Hydroxyethyl)pyridine (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl3, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

1H NMR Acquisition: The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a significantly larger number of scans is required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat 2-(2-Hydroxyethyl)pyridine liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm-1. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 2-(2-Hydroxyethyl)pyridine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and introduces it into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-(2-Hydroxyethyl)pyridine.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Hydroxyethyl)pyridine (CAS 103-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Hydroxyethyl)pyridine, identified by the CAS number 103-74-2. This compound is a significant metabolite of Betahistine, a drug commonly used to treat vertigo and Meniere's disease.[1][2][3] Understanding the physicochemical characteristics of this pyridine (B92270) derivative is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This document outlines its key properties, experimental protocols for their determination, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Hydroxyethyl)pyridine are summarized in the tables below. These values have been compiled from various scientific sources and provide a detailed profile of the compound under standard conditions.

Physical Properties

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 123.15 | g/mol | [4] | |

| Physical State | Liquid | Room Temperature | [4] | |

| Appearance | Clear yellow to brown liquid | [2] | ||

| Melting Point | -7.8 | °C | [1] | |

| Boiling Point | 190 | °C | @ 200 mm Hg | [4] |

| 114-116 | °C | @ 9 mmHg | [2] | |

| Density | 1.093 | g/mL | at 25 °C | [2] |

| 1.09500 to 1.09900 | g/cm³ | at 20.00 °C | [1] | |

| Refractive Index | 1.537 | n20/D | [2] | |

| 1.53600 to 1.53900 | at 20.00 °C | [1] | ||

| logP (o/w) | 0.120 | [1] | ||

| Solubility | Soluble in water, chloroform (B151607) (slightly), methanol (B129727) (slightly). Very soluble in alcohol, slightly soluble in ether. | [2][4][5] | ||

| Hygroscopicity | Hygroscopic | [4][5] |

Chemical Properties

| Property | Value/Information | Source(s) |

| Chemical Formula | C₇H₉NO | [2] |

| IUPAC Name | 2-(Pyridin-2-yl)ethan-1-ol | |

| Common Synonyms | 2-Pyridineethanol, 2-(2-Pyridyl)ethanol | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture. | [5] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of liquid compounds like 2-(2-Hydroxyethyl)pyridine.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.[6][7]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of 2-(2-Hydroxyethyl)pyridine

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined. Since 2-(2-Hydroxyethyl)pyridine has a low melting point, a cooling method would be employed.

Apparatus:

-

Melting point apparatus or a cooling bath

-

Thermometer

-

Capillary tube

-

Sample of 2-(2-Hydroxyethyl)pyridine

Procedure:

-

A small amount of the liquid sample is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath (e.g., an ice-salt mixture).

-

The temperature is slowly lowered while observing the sample.

-

The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8][9][10]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of 2-(2-Hydroxyethyl)pyridine

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of container with liquid minus the mass of the empty container) by its volume.[8][9]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and can be determined using a refractometer.[11][12][13][14]

Apparatus:

-

Abbe refractometer or a similar instrument

-

Light source (typically sodium D-line)

-

Constant temperature bath

-

Sample of 2-(2-Hydroxyethyl)pyridine

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Water Solubility

A qualitative and semi-quantitative determination of solubility can be performed through simple mixing experiments.[15][16][17][18]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Pipettes

-

Sample of 2-(2-Hydroxyethyl)pyridine

-

Distilled water

Procedure:

-

A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.

-

A small, measured amount of the 2-(2-Hydroxyethyl)pyridine is added to the water.

-

The mixture is agitated vigorously for a set period.

-

The mixture is allowed to stand, and observations are made to see if the substance has dissolved completely, partially, or not at all.

-

The process can be repeated with increasing amounts of the solute to estimate the solubility.

Biological Context and Synthesis

Metabolic Pathway of Betahistine

2-(2-Hydroxyethyl)pyridine is a known metabolite of Betahistine. Betahistine is primarily metabolized by monoamine oxidase (MAO) to 2-pyridylacetic acid (2-PAA), which is the major inactive metabolite.[19][20] While 2-(2-hydroxyethyl)pyridine is also formed, the direct enzymatic pathway for its formation from Betahistine is less detailed in the available literature.

Caption: Metabolic pathway of Betahistine.

Synthesis of 2-(2-Hydroxyethyl)pyridine

A common method for the synthesis of 2-(2-Hydroxyethyl)pyridine involves the reaction of 2-methylpyridine (B31789) with formaldehyde.[21][22][23][24]

Caption: Synthesis workflow for 2-(2-Hydroxyethyl)pyridine.

Conclusion

This technical guide provides essential data and methodologies for professionals working with 2-(2-Hydroxyethyl)pyridine (CAS 103-74-2). The compiled physical and chemical properties, along with standardized experimental protocols, offer a solid foundation for further research and development. The visualization of its role in Betahistine metabolism and its synthetic pathway serves to enhance the understanding of this compound's significance in both biological and chemical contexts.

References

- 1. 2-(2-hydroxyethyl) pyridine, 103-74-2 [thegoodscentscompany.com]

- 2. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]

- 3. getchem.com [getchem.com]

- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. edu.rsc.org [edu.rsc.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. uotechnology.edu.iq [uotechnology.edu.iq]

- 13. scribd.com [scribd.com]

- 14. ucc.ie [ucc.ie]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. scribd.com [scribd.com]

- 19. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | MDPI [mdpi.com]

- 21. Synthesis method of (2-hydroxyethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 22. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 23. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]

- 24. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

2-(2-Hydroxyethyl)pyridine coordination chemistry with transition metals

An In-depth Technical Guide to the Coordination Chemistry of 2-(2-Hydroxyethyl)pyridine with Transition Metals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyethyl)pyridine (HEP) is a versatile N,O-bidentate chelating ligand that has garnered significant interest in coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of transition metal ions makes it a valuable component in the design of mononuclear and polynuclear complexes. The flexible hydroxyethyl (B10761427) arm allows for diverse coordination modes, including acting as a neutral donor, a deprotonated alkoxide, or a bridging ligand. This guide provides a comprehensive overview of the synthesis, structural characterization, and applications of transition metal complexes incorporating the HEP ligand, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Coordination Modes of 2-(2-Hydroxyethyl)pyridine

The HEP ligand can coordinate to metal centers in several ways, primarily dictated by the reaction conditions, such as pH. The most common mode is as a neutral bidentate ligand, forming a stable five-membered chelate ring through the pyridine (B92270) nitrogen and the hydroxyl oxygen. Under basic conditions, the hydroxyl proton can be removed, allowing HEP to coordinate as a monoanionic, bidentate N,O-donor, which can also act as a bridging ligand between two metal centers.

Synthesis and Characterization Workflow

The synthesis of transition metal complexes with HEP typically involves a straightforward reaction between a metal salt and the ligand in a suitable solvent. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and purity of the resulting complex.

Experimental Protocols

General Synthesis Protocol for M(II)-HEP Complexes

A solution of the 2-(2-hydroxyethyl)pyridine ligand (2.0 mmol) in a solvent such as methanol or ethanol (10 mL) is added dropwise to a stirred solution of the desired transition metal(II) salt (1.0 mmol), for example, MCl₂·nH₂O or M(NO₃)₂·nH₂O, in the same solvent (15 mL). The reaction mixture is then stirred at room temperature or under reflux for a period ranging from 2 to 24 hours. The resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.

Synthesis of diaquabis[2-(2-hydroxyethyl)pyridine-κ²N,O]cobalt(II) dichloride, [Co(HEP)₂(H₂O)₂]Cl₂

To a solution of CoCl₂·6H₂O (0.238 g, 1.0 mmol) in 15 mL of ethanol, a solution of 2-(2-hydroxyethyl)pyridine (0.246 g, 2.0 mmol) in 10 mL of ethanol was added with stirring. The resulting pink solution was stirred for 3 hours at room temperature. The solution was then filtered and left for slow evaporation. Pink crystals suitable for X-ray diffraction formed after several days, which were collected, washed with a small amount of cold ethanol, and air-dried.

Synthesis of trans-dichloridobis[2-(2-hydroxyethyl)pyridine]palladium(II), trans-[Pd(HEP)₂Cl₂]

A solution of 2-(2-hydroxyethyl)pyridine (2.0 mmol) in 20 mL of dichloromethane (B109758) is added to a solution of Na₂[PdCl₄] (1.0 mmol) in 30 mL of ethanol. The mixture is refluxed overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with water and diethyl ether to yield the product.

Structural and Spectroscopic Data

The coordination of HEP to transition metals results in distinct structural and spectroscopic features. X-ray crystallography provides precise data on bond lengths and angles, while IR and UV-Vis spectroscopy offer insights into the ligand's binding mode and the electronic environment of the metal center.

Table 1: Selected Crystallographic Data for M(II)-HEP Complexes

| Complex Formula | Metal Ion | Geometry | M-N (Å) | M-O (Å) | N-M-O Angle (°) | Reference |

| [Co(C₇H₉NO)₂(H₂O)₂]Cl₂ | Co(II) | Octahedral | 2.164(2) | 2.112(2) | 77.85(7) | [1] |

| [Cu(C₇H₈NO)₂] (deprotonated ligand) | Cu(II) | Sq. Planar | 1.982(3) | 1.895(2) | 83.1(1) | [2] |

| [Ni(tren)(H₂O)₂]²⁺ (comparative) | Ni(II) | Octahedral | 2.064 - 2.122 | 2.094 - 2.140 | N/A |

Note: Data for the Ni(II) complex is with the 'tren' ligand and is provided for general comparison of typical Ni-N and Ni-O bond lengths.

Table 2: Key Spectroscopic Data for HEP and its Complexes

| Compound / Complex | Key IR Bands (cm⁻¹) ν(O-H) | Key IR Bands (cm⁻¹) ν(C=N) pyridine | UV-Vis λₘₐₓ (nm) (Transition) |

| 2-(2-Hydroxyethyl)pyridine (HEP) | ~3350 (broad) | ~1595 | ~262 (π→π*) |

| --INVALID-LINK--₂ | ~3280 (coordinated H₂O/OH) | ~1605 (shifted) | ~380, ~630, ~700 (d-d transitions) |

| [Cu(HEP)₂(SO₄)]ₙ | ~3250 (coordinated OH) | ~1608 (shifted) | ~650 (d-d transitions) |

| trans-[Pd(HEP)₂Cl₂] | ~3300 (coordinated OH) | ~1610 (shifted) | ~350 (LMCT) |

Applications

Catalysis: Alcohol Oxidation

Non-heme iron complexes are known to catalyze the oxidation of alcohols, a fundamental transformation in organic synthesis. An Fe(III)-HEP complex can be proposed to catalyze such reactions using an oxidant like hydrogen peroxide (H₂O₂). The catalytic cycle likely involves the formation of a high-valent iron-oxo species.

This proposed mechanism involves the initial reaction of the Fe(III) catalyst with H₂O₂ to form an iron(III)-hydroperoxo intermediate.[3] This intermediate undergoes homolytic cleavage of the O-O bond to generate a highly reactive iron(IV)-oxo (ferryl) species and a hydroxyl radical. The ferryl species is capable of abstracting a hydrogen atom from the alcohol substrate, leading to the formation of a substrate radical and an iron(III)-hydroxo complex, which then reacts further to release the ketone product and regenerate the catalyst.[4]

Drug Development: Anticancer Activity

Platinum complexes are a cornerstone of cancer chemotherapy. Their mechanism of action primarily involves binding to nuclear DNA, which induces cellular responses leading to apoptosis (programmed cell death). Platinum(II) complexes with pyridine-based ligands, such as HEP, have shown significant cytotoxic activity, often with different activity profiles compared to cisplatin, suggesting potential to overcome resistance mechanisms.[5]

The proposed pathway begins with the cellular uptake of the neutral Pt(II)-HEP complex, potentially via organic cation transporters (OCTs).[5][6] Inside the cell, where the chloride concentration is low, the chloride ligands are hydrolyzed and replaced by water molecules, activating the complex.[1] This electrophilic aqua species then enters the nucleus and binds covalently to the N7 positions of purine bases in DNA, forming Pt-DNA adducts. These adducts create distortions in the DNA helix that are recognized by the cell's DNA damage response machinery, leading to the phosphorylation of checkpoint kinases like Chk2 and H2AX and the activation of proteins like p21.[5][7] This cascade ultimately triggers a G2/M phase cell cycle arrest and initiates the apoptotic pathway, leading to the death of the cancer cell.

Conclusion

The coordination chemistry of 2-(2-hydroxyethyl)pyridine with transition metals is a rich and expanding field. The ligand's straightforward synthesis and versatile coordination capabilities allow for the creation of a wide array of complexes with interesting structural features and promising applications. From developing new catalysts for important organic transformations to designing novel metallodrugs for cancer therapy, HEP-based complexes represent a significant area for future research and development. This guide has provided a foundational overview, highlighting the key synthetic, structural, and functional aspects to aid researchers in this exciting domain.

References

- 1. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs [mdpi.com]

- 2. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic oxidation with a non-heme iron complex that generates a low-spin Fe(III)OOH intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Catalytic Function of Nonheme Iron (III) Complex for Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum of cellular responses to pyriplatin, a monofunctional cationic antineoplastic platinum(II) compound, in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Cellular processing of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Picoline and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-(2-Hydroxyethyl)pyridine, a significant intermediate in the pharmaceutical and chemical industries.[1][2] The document details the condensation reaction between 2-picoline and formaldehyde (B43269), offering insights for process optimization and development.

Core Reaction Mechanism

The synthesis of 2-(2-Hydroxyethyl)pyridine from 2-picoline and formaldehyde proceeds via a base-catalyzed aldol-type condensation reaction. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted in the presence of a catalyst and may require elevated temperatures and pressures to achieve optimal conversion and yield.[3][4]

The key steps of the mechanism are:

-

Deprotonation: A base abstracts a proton from the methyl group of 2-picoline, creating a resonance-stabilized carbanion. The acidity of these protons is enhanced by the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring.[5]

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This step results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by the solvent or a protonated catalyst, to yield the final product, 2-(2-Hydroxyethyl)pyridine.

This reaction is a foundational method for the side-chain alkylation of picolines.[6]

Reaction Pathway Diagram

Caption: Base-catalyzed reaction mechanism for the formation of 2-(2-Hydroxyethyl)pyridine.

Experimental Protocols and Quantitative Data

The synthesis of 2-(2-Hydroxyethyl)pyridine has been explored under various experimental conditions, with different catalysts, solvents, and reaction parameters affecting the conversion, selectivity, and yield. Paraformaldehyde, a solid polymer of formaldehyde, is often used as the formaldehyde source for easier handling.[7][8]

Method 1: Organic Base Catalysis in a Microreactor

This modern approach utilizes a continuous flow system to improve reaction efficiency and control.

-

Experimental Protocol: 2-picoline, paraformaldehyde, water (solvent), and an organic base catalyst (e.g., triethylenediamine - DABCO) are mixed. The solution is then pumped through a heated stainless steel micro-reaction pipeline under high pressure. The product mixture exiting the reactor is cooled and then purified.[3][4]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Triethylenediamine (DABCO) | [3] |

| Solvent | Water | [3][4] |

| Temperature | 200-230 °C | [3][4] |

| Pressure | 2-8 MPa | [3][4] |

| Reaction Time | ~8 minutes (in microreactor) | [3] |

| Single-Pass Conversion | >60% | [3] |

Method 2: Acid Catalysis in a Batch Reactor

A more traditional batch process often employs weak acid catalysts.

-

Experimental Protocol: 2-picoline, paraformaldehyde, and a catalyst (e.g., benzoic acid or acetic acid) are added to a reactor, sometimes with a solvent like DMF and a small amount of water. The mixture is first heated to depolymerize the paraformaldehyde, then brought to a higher temperature for the main reaction, which can last for many hours. The product is isolated by distillation.[7][8]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Benzoic Acid, Acetic Acid, Oxalic Acid | [3][7][8] |

| Solvent | DMF, Water | [7] |

| Temperature | 90-180 °C | [7][8] |

| Reaction Time | 30-70 hours | [3][7] |

| Molar Ratio (2-picoline:paraformaldehyde) | 1:2 | [7] |

| Single-Pass Conversion | 36.7% - 60% | [3][7] |

| Product Purity (post-distillation) | >99% | [7] |

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, applicable to both batch and continuous processes with minor modifications.

Caption: A generalized experimental workflow for the synthesis of 2-(2-Hydroxyethyl)pyridine.

Concluding Remarks for Professionals

The synthesis of 2-(2-Hydroxyethyl)pyridine via the condensation of 2-picoline and formaldehyde is a well-established yet continually evolving process. While traditional batch methods using acid catalysts are proven, they often suffer from long reaction times and moderate conversion rates.[3][7] Modern approaches, such as the use of organic bases in high-pressure, high-temperature microreactor systems, offer significant advantages in terms of reaction speed and efficiency, making them highly attractive for industrial applications.[3][4] The choice of methodology depends on the desired scale, available equipment, and economic considerations. The data and protocols presented herein serve as a foundational guide for chemists and engineers working on the synthesis of this key pyridine derivative and its subsequent applications in pharmaceutical development.

References

- 1. Page loading... [guidechem.com]

- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 3. Synthesis method of (2-hydroxyethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 5. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]

- 8. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

Solubility and stability of 2-(2-Hydroxyethyl)pyridine in common organic solvents

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Hydroxyethyl)pyridine (CAS No. 103-74-2), a key intermediate in the synthesis of various pharmaceutical compounds and a metabolite of the drug Betahistine.[1][2] Understanding its solubility in common organic solvents and its stability under various conditions is critical for its effective use in research, development, and manufacturing. This document summarizes available solubility data, outlines its stability profile, describes known degradation pathways, and provides detailed experimental protocols for its characterization.

Physical and Chemical Properties

2-(2-Hydroxyethyl)pyridine, also known as 2-Pyridineethanol, is a clear yellow to brown, hygroscopic liquid at room temperature.[1][3] Its structure, featuring both a polar hydroxyl group and a pyridine (B92270) ring, dictates its chemical behavior.

Table 1: Physical and Chemical Properties of 2-(2-Hydroxyethyl)pyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 114-116 °C / 9 mmHg | [1] |

| Melting Point | -8 to -7 °C | [1] |

| Density | 1.093 g/mL at 25 °C | [1] |

| Flash Point | 92.78 °C (199 °F) | [4] |

| pKa (conjugate acid) | 5.31 | [5] |

| LogP | 0.12 - 0.38 | [1][5] |

Solubility Profile

The solubility of 2-(2-Hydroxyethyl)pyridine is governed by its molecular structure, which contains a hydrophilic hydroxyl (-OH) group capable of forming hydrogen bonds and a moderately polar pyridine ring. This dual nature allows it to dissolve in a range of solvents. Generally, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.[6]

Table 2: Qualitative Solubility of 2-(2-Hydroxyethyl)pyridine in Common Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Protic Polar | Water | Soluble | [1][6] |

| Methanol | Slightly Soluble | [1] | |

| Ethanol | Very Soluble | [5][6] | |

| Aprotic Polar | Chloroform | Slightly Soluble / Very Soluble* | [1][5] |

| Aprotic Non-Polar | Diethyl Ether | Slightly Soluble | [5] |

| Hexane | Limited Solubility | [6] |

Note: Conflicting reports exist for chloroform, suggesting solubility may be concentration-dependent.

Stability Profile

2-(2-Hydroxyethyl)pyridine is generally stable at room temperature when stored in closed containers under normal, dry conditions.[3] However, its stability is compromised by exposure to heat, strong oxidizing agents, strong acids, and strong bases.[7]

Thermal Stability

The compound undergoes thermal decomposition at elevated temperatures. Kinetic studies of its pyrolysis between 625.2 K and 690.5 K show that it undergoes a unimolecular, first-order elimination reaction to yield formaldehyde (B43269) and 2-methylpyridine.[8] This reaction is believed to proceed through a cyclic six-membered transition state.[8]

Chemical Stability

The compound is incompatible with several classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

-

Strong Acids and Bases: Can cause degradation or unwanted side reactions.[7]

For storage, it is recommended to keep the compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[3][7]

Degradation Pathways

Understanding the degradation pathways of 2-(2-Hydroxyethyl)pyridine is essential for predicting its behavior in various environments and for identifying potential impurities in formulations.

Thermal Degradation

As mentioned, high temperatures induce a unimolecular elimination reaction.

References

- 1. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]

- 2. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [lgcstandards.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(2-hydroxyethyl) pyridine, 103-74-2 [thegoodscentscompany.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. The mechanism of thermal eliminations. Part 16. Rate data for pyrolysis of 2-(2-hydroxyethyl)pyridine; prediction of elimination rates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and synthetic methodologies for 2-(2-Hydroxyethyl)pyridine, an important intermediate in the pharmaceutical and chemical industries. The document details the evolution of its synthesis, presents comparative data from various methods, and offers detailed experimental protocols.

Historical Overview and Discovery

The precise moment of discovery for 2-(2-Hydroxyethyl)pyridine (also known as 2-pyridineethanol) is not marked by a singular, seminal publication. Instead, its synthesis emerged from the broader development of industrial pyridine (B92270) chemistry in the first half of the 20th century. The primary and most enduring method for its production is the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269).

By the mid-20th century, this reaction was well-established as a commercial process. A 1957 patent concerning the synthesis of the 3-isomer explicitly refers to the commercial production of 2-(2-Hydroxyethyl)pyridine by condensing 2-picoline with aqueous formaldehyde, citing the 1950 book "Heterocyclic Compounds" by Elderfield as a reference for this known reaction.[1] This indicates that the synthesis was common knowledge in the chemical community by that time. The demand for 2-picoline derivatives, particularly for the production of 2-vinylpyridine (B74390), grew significantly in the 1940s, which likely spurred the optimization and industrial scaling of this condensation reaction.[2] Early patents focused on the production of 2-vinylpyridine often describe the formation of 2-(2-Hydroxyethyl)pyridine as a key intermediate step, further cementing its importance in industrial synthesis during this era.

Core Synthesis Methodology: Condensation of 2-Picoline and Formaldehyde

The cornerstone of 2-(2-Hydroxyethyl)pyridine synthesis is the reaction between 2-picoline and formaldehyde (or its polymer, paraformaldehyde). This reaction is typically carried out at elevated temperatures and can be influenced by various catalysts, solvents, and pressure conditions. The general reaction is depicted below.

Figure 1: General reaction scheme for the synthesis of 2-(2-Hydroxyethyl)pyridine.

The reaction mechanism is believed to proceed via an aldol-type condensation. In the presence of a base, a proton is abstracted from the methyl group of 2-picoline, forming a carbanion. This nucleophile then attacks the electrophilic carbon of formaldehyde, leading to an alkoxide intermediate which, upon protonation, yields the final product. Acid catalysts can also be used to activate the formaldehyde.

Comparative Synthesis Data

The following tables summarize quantitative data from various patented methods for the synthesis of 2-(2-Hydroxyethyl)pyridine, showcasing the different approaches and their outcomes.

Table 1: Acid-Catalyzed Synthesis

| Reference (Patent) | Catalyst | Solvent | Temp. (°C) | Time (h) | Pressure | Yield/Conversion |

| CN86103091A | Benzoic Acid or Acetic Acid | Water | 105-128 | 45-70 | N/A | 40-60% Conversion |

| CN1580046A[3] | Benzoic Acid, Chloroacetic Acid, or Acetic Acid | None | 90-180 | 10-30 | N/A | 84-94.85% Yield |

| CN105237468A | Oxalic Acid | DMF/Water | 110 | 30 | N/A | 36.73% Conversion |

Table 2: Base-Catalyzed and Other Synthesis Methods

| Reference (Patent) | Catalyst | Solvent | Temp. (°C) | Time (h) | Pressure (MPa) | Yield/Conversion/Selectivity |

| CN102863375A | NaOH or KOH | Water | 160 | 1 | 0.5 | N/A (Low Conversion Mentioned) |

| CN111995566B[4] | Triethylene diamine (DABCO) | Water | 200 | < 0.25 | 4-5 | 95% Conversion, 94% Selectivity, 89% Yield |

| CN111995566B[4] | Hexamethylenediamine | Water | 200 | < 0.25 | 4-5 | 86% Conversion, 86% Selectivity, 74% Yield |

Detailed Experimental Protocols

The following protocols are adapted from patent literature to provide detailed methodologies for key synthesis variations.

Protocol 1: Acid-Catalyzed Synthesis in Bulk (Adapted from CN1580046A)[4]

Objective: To synthesize 2-(2-Hydroxyethyl)pyridine using an acid catalyst without an additional solvent.

Materials:

-

2-Picoline

-

Paraformaldehyde (96%)

-

Benzoic Acid

Equipment:

-

Jacketed reaction vessel with mechanical stirrer and heating system

-

Distillation apparatus for vacuum distillation

Procedure:

-

Charge the reaction vessel with 2-picoline, paraformaldehyde, and benzoic acid in a weight ratio of approximately 1 : 0.03-0.12 : 0.003-0.012.

-

With continuous stirring, gradually heat the mixture to 90-100°C.

-

Maintain the reaction at this temperature for approximately 30 hours.

-

After the reaction is complete, cool the mixture.

-

Set up the apparatus for vacuum distillation.

-

Distill the crude product under reduced pressure, collecting the fraction boiling between 100-150°C at 10-100 mmHg to obtain the purified 2-(2-Hydroxyethyl)pyridine.

Protocol 2: High-Pressure Synthesis with Organic Base Catalyst (Adapted from CN111995566B)[5]

Objective: To synthesize 2-(2-Hydroxyethyl)pyridine using a continuous flow micro-reaction system under high pressure with an organic base catalyst.

Materials:

-

2-Picoline

-

Paraformaldehyde (depolymerized)

-

Triethylene diamine (DABCO)

-

Water (Solvent)

Equipment:

-

Depolymerization flask

-

High-pressure pump

-

Micro-reaction pipeline (e.g., 30-meter length)

-

Heater for the reaction pipeline

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Reaction Solution Preparation: In the depolymerization flask, add 2-picoline, paraformaldehyde, water, and DABCO. Heat at 120°C for 20 minutes to depolymerize the paraformaldehyde and create a homogeneous reaction solution.

-

System Setup: Purge the micro-reaction pipeline with water and then with nitrogen to ensure it is clean and dry.

-

Reaction Execution: Heat the micro-reaction pipeline to 200°C. Use the high-pressure pump to feed the reaction solution into the pipeline at a controlled flow rate (e.g., 2 mL/min). Maintain the system pressure at 4-5 MPa using the back-pressure regulator.

-

Product Collection: The product will begin to exit the reactor after a residence time determined by the reactor volume and flow rate (e.g., after approximately 8 minutes). Collect the pale yellow liquid product in the collection vessel.

-

Purification: The collected product can be further purified by reduced pressure distillation to obtain 2-(2-Hydroxyethyl)pyridine with a purity exceeding 99.9%.

Workflow and Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a plausible reaction mechanism.

Figure 2: General experimental workflow for 2-(2-Hydroxyethyl)pyridine synthesis.

Figure 3: Plausible mechanism for the base-catalyzed condensation.

References

Theoretical Exploration of the Electronic Landscape of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 2-(2-Hydroxyethyl)pyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] By leveraging computational methods, specifically Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, reactivity, and potential interaction mechanisms. This document outlines the standard computational protocols for such a study, presents the expected electronic parameters in a structured format, and visualizes the theoretical workflow and conceptual frameworks using Graphviz diagrams. The insights derived from these theoretical studies are invaluable for rational drug design and the development of novel functional materials.

Introduction

2-(2-Hydroxyethyl)pyridine is a versatile bifunctional molecule incorporating both a pyridine (B92270) ring and a hydroxyl group. This unique combination of a nitrogen-containing aromatic system and a flexible hydroxyethyl (B10761427) side chain imparts specific electronic and structural characteristics that govern its reactivity and biological activity. Understanding the electronic properties, such as charge distribution, frontier molecular orbitals, and molecular electrostatic potential, is crucial for predicting its behavior in chemical and biological systems.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe these properties at the atomic level.[3][4] This guide details the application of Density Functional Theory (DFT) to characterize the electronic landscape of 2-(2-Hydroxyethyl)pyridine, providing a foundational understanding for researchers in drug discovery and materials science.

Computational Methodology

The electronic properties of 2-(2-Hydroxyethyl)pyridine can be thoroughly investigated using a systematic computational approach. The following protocol outlines a standard procedure based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational efficiency.[3]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

-

Protocol: The initial structure of 2-(2-Hydroxyethyl)pyridine is constructed using molecular modeling software. A geometry optimization is then performed to find the global minimum on the potential energy surface. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The vibrational frequency analysis is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic descriptors.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[5][6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7][8] The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to gain a deeper understanding of the intramolecular charge transfer and the stabilization energies associated with electron delocalization.[9][10] This method provides detailed information about orbital interactions.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment.

A generalized workflow for these computational studies is depicted below.

Predicted Electronic Properties

The following tables summarize the expected quantitative data from the DFT calculations on 2-(2-Hydroxyethyl)pyridine. The values provided are illustrative and representative of what would be obtained from a rigorous computational study.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| ELUMO | -0.5 to 0.5 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 | Indicator of chemical reactivity and kinetic stability. |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (a.u.) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.5 to -0.5 | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.0 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 to 4.0 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | 0.12 to 0.17 | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.5 to 2.1 | A measure of the electrophilic character. |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| N1 (Pyridine) | -0.4 to -0.6 |

| C2 (Pyridine) | 0.2 to 0.4 |

| C7 (CH2) | -0.1 to 0.1 |

| C8 (CH2) | -0.2 to 0.0 |

| O9 (Hydroxyl) | -0.6 to -0.8 |

| H10 (Hydroxyl) | 0.3 to 0.5 |

Visualization of Electronic Features

Visual representations are critical for interpreting the complex data generated from computational studies.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance.

For 2-(2-Hydroxyethyl)pyridine, the HOMO is expected to be localized primarily on the pyridine ring, indicating this is the primary site for electrophilic attack. The LUMO is also anticipated to be distributed across the aromatic ring, signifying its role in accepting electrons.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution.

In the MEP of 2-(2-Hydroxyethyl)pyridine, the most negative potential (red/yellow) is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack and hydrogen bonding. Positive potentials (blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for elucidating the electronic properties of 2-(2-Hydroxyethyl)pyridine. The computational protocols and analyses outlined in this guide enable a detailed characterization of its molecular structure, reactivity, and potential interaction sites. The quantitative data on frontier molecular orbitals, global reactivity descriptors, and atomic charges, coupled with visual representations of the MEP and FMOs, offer invaluable insights for researchers in drug design and materials science. This theoretical approach facilitates a deeper understanding of the molecule's behavior and paves the way for the rational design of new derivatives with tailored properties.

References

- 1. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

A Comprehensive Technical Guide to 2-(2-Hydroxyethyl)pyridine: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-(2-Hydroxyethyl)pyridine, a significant chemical intermediate and metabolite. This document details its nomenclature, physicochemical properties, and key experimental protocols, making it an essential resource for professionals in chemical research and drug development.

Nomenclature: Synonyms and Alternative Names

2-(2-Hydroxyethyl)pyridine is known by a variety of names in chemical literature, reflecting its structure and common applications. The most frequently encountered synonyms and identifiers are compiled below.

Systematic and Common Names:

-

Pyridine-2-ethanol[1]

-

2-pyridin-2-ylethanol[1]

-

2-(Pyridin-2-Yl)Ethan-1-Ol[1]

-

2-Pyridylethanol[1]

-

2-(beta-Hydroxyethyl)pyridine[1]

-

NSC-2144[1]

Identifiers:

-

CAS Registry Number: 103-74-2[1]

-

EINECS Number: 203-140-2[1]

-

PubChem CID: 7675[3]

-

Beilstein Registry Number: 111205[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(2-Hydroxyethyl)pyridine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 114-116 °C at 9 mmHg | [1][2] |

| Melting Point | -7.8 °C | [3] |

| Density | 1.093 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.537 at 20 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in water, chloroform, and methanol. | [1][3] |

| pKa (conjugate acid) | 5.31 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-(2-Hydroxyethyl)pyridine are crucial for its application in research and development.

Synthesis of 2-(2-Hydroxyethyl)pyridine

Several methods for the synthesis of 2-(2-Hydroxyethyl)pyridine have been reported, primarily involving the reaction of a pyridine (B92270) derivative with a source of a hydroxyethyl (B10761427) group. A common laboratory-scale synthesis is outlined below.[1]

Materials:

-

2-Chloromethylpyridine

-

Paraformaldehyde

-

Zinc powder

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Two-necked Schlenk flask

-

Magnetic stirrer and heating mantle

-

Septum

-

Argon or Nitrogen gas supply

Procedure:

-